molecular formula C9H16O2 B2549353 (4-Cyclopropyloxan-4-yl)methanol CAS No. 1461704-67-5

(4-Cyclopropyloxan-4-yl)methanol

Cat. No.: B2549353
CAS No.: 1461704-67-5
M. Wt: 156.225
InChI Key: GZNWVQSKDXCLDB-UHFFFAOYSA-N
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Description

(4-Cyclopropyloxan-4-yl)methanol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.
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Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

A study by Jung et al. (2000) utilized a chiral auxiliary closely related to (4-Cyclopropyloxan-4-yl)methanol for the asymmetric synthesis of α-hydroxy esters. This work highlights the compound's role in facilitating stereocontrolled organic synthesis, emphasizing its utility in preparing chiral molecules (Jung, Ho, & Kim, 2000).

Methanol Dehydrogenase Catalysis

Keltjens et al. (2014) discussed the enzymatic process involving methanol dehydrogenase (MDH) in methylotrophic bacteria, where this compound could theoretically serve as a substrate in the metabolic pathway for methanol oxidation. This research elucidates the role of specific metal ions in enhancing the catalytic efficiency of MDH enzymes (Keltjens, Pol, Reimann, & Camp, 2014).

Palladium-Catalyzed Synthesis

Gabriele et al. (2000) reported on the palladium-catalyzed synthesis involving structures similar to this compound, showcasing the compound's potential in facilitating complex organic reactions. This work provides insight into its applicability in the development of new synthetic methodologies (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).

Hydroxylation/Halocyclization Reactions

Mothe et al. (2011) explored the utility of cyclopropyl methanols in hydroxylation/halocyclization reactions, indicating the potential of this compound in generating halohydrofurans. This research underscores its significance in synthetic chemistry, particularly in the construction of complex molecular architectures (Mothe, Kothandaraman, Rao, & Chan, 2011).

Methanol Auxotrophy in Escherichia coli

Chen et al. (2018) engineered Escherichia coli to utilize methanol, potentially including this compound, as a carbon source for growth and production. This innovative approach demonstrates the compound's relevance in biotechnological applications, especially in sustainable chemical production (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).

Properties

IUPAC Name

(4-cyclopropyloxan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNWVQSKDXCLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCOCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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